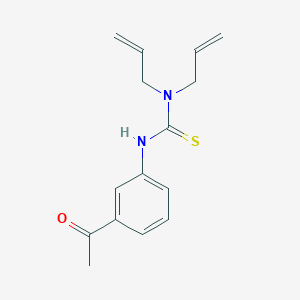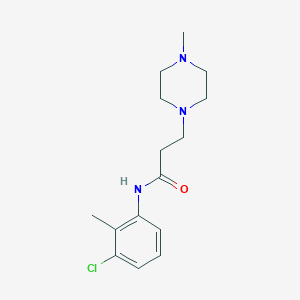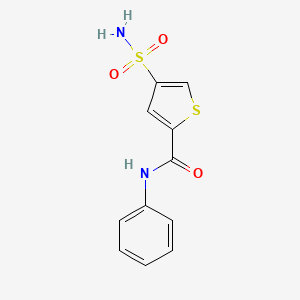![molecular formula C18H18N2O2S B5814906 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5814906.png)
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide, also known as DMQA, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic properties. DMQA belongs to the class of quinoline-based compounds and has been studied for its ability to target various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide is not fully understood, but research suggests that it may work by targeting specific molecular pathways involved in disease progression. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death. In the brain, this compound has been shown to activate antioxidant pathways and reduce the production of inflammatory molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the production of reactive oxygen species. In the brain, this compound has been shown to reduce inflammation, activate antioxidant pathways, and protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide has several advantages for laboratory experiments, including its ability to selectively target specific molecular pathways and its low toxicity in normal cells. However, this compound also has some limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
Direcciones Futuras
There are several potential future directions for 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide research. One direction is to further explore its potential therapeutic properties in cancer and neurodegenerative disorders, including the development of this compound-based drugs. Another direction is to investigate the molecular mechanisms underlying its therapeutic effects, which could lead to the identification of new drug targets. Additionally, research could focus on improving the synthesis and purification methods for this compound, as well as developing new formulations to improve its solubility and bioavailability.
Métodos De Síntesis
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4,8-dimethylquinoline-2-thiol with 2-furanmethyl bromide, followed by the reaction with N,N-dimethylacetamide. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide has been studied extensively for its potential therapeutic properties. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been studied for its neuroprotective properties, with research showing that it can protect neurons from oxidative stress and reduce inflammation in the brain.
Propiedades
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-5-3-7-15-13(2)9-17(20-18(12)15)23-11-16(21)19-10-14-6-4-8-22-14/h3-9H,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEGGTRFFCQSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)NCC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorophenyl)thio]-N-cyclopentylacetamide](/img/structure/B5814828.png)

![2-[(4,8-dimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5814855.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane](/img/structure/B5814868.png)

![3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide](/img/structure/B5814875.png)
![4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5814882.png)
![N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide](/img/structure/B5814895.png)
![2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5814896.png)


![ethyl {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5814933.png)